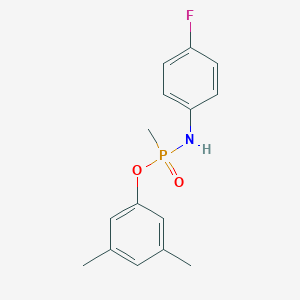
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTQ belongs to a class of compounds known as quinolinecarboxamides, which have been shown to exhibit a wide range of biological activities.
科学研究应用
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit activity against a range of other diseases, including viral infections, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory, antiviral, and neuroprotective effects. N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has also been shown to modulate the activity of several neurotransmitters, including serotonin and dopamine, which are involved in mood regulation and other physiological processes.
实验室实验的优点和局限性
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages as a compound for scientific research. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. Additionally, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit good stability and solubility, making it suitable for a range of experimental conditions. However, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of new cancer therapies based on N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide and its potential applications in other areas of research, such as inflammation and neurodegenerative disorders. Finally, the development of new synthetic methods for N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide and related compounds may lead to improved yields and purity, making these compounds more accessible for scientific research.
合成方法
The synthesis of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide involves the reaction of 2-thiophenecarboxylic acid with cyclopropylamine to form 2-(2-thienyl)cyclopropylamine. This intermediate is then reacted with 4-chloroquinoline to form the final product, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide. The synthesis of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been optimized to provide high yields and purity, making it a suitable compound for scientific research.
属性
IUPAC Name |
N-cyclopropyl-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(18-11-7-8-11)13-10-15(16-6-3-9-21-16)19-14-5-2-1-4-12(13)14/h1-6,9-11H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWHZOGXOUBJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)
![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)


![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)

![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)


![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
